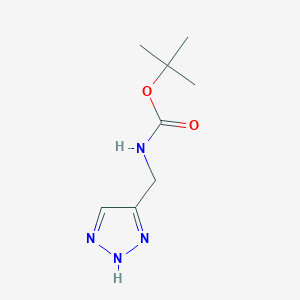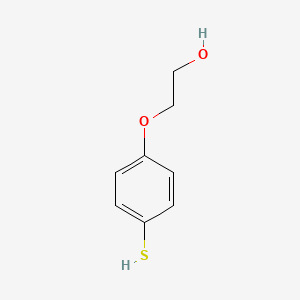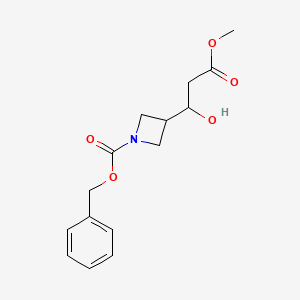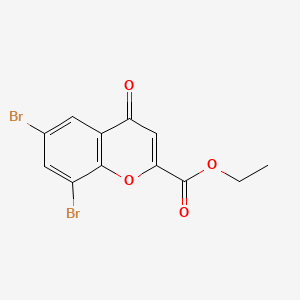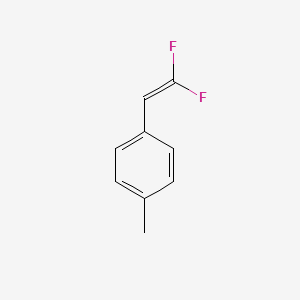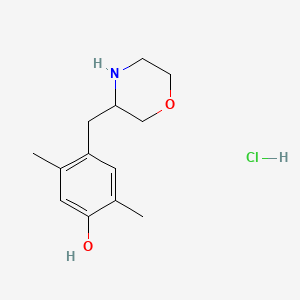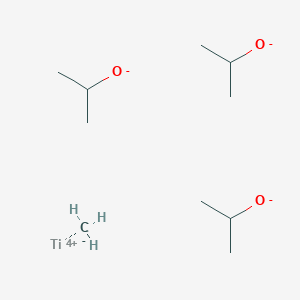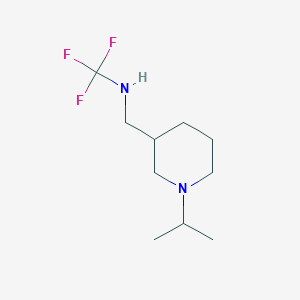
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine is a chemical compound that consists of 19 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 3 fluorine atoms . This compound is notable for its unique structure, which includes a six-membered ring and both secondary and tertiary amines .
Méthodes De Préparation
The synthesis of 1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under controlled conditions to introduce the trifluoromethyl group and the piperidine ring. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine can be compared with other similar compounds, such as:
1,1,1-trifluoropropan-2-yl hydrazine hydrochloride: Another trifluoromethyl-containing compound with different functional groups.
1-isopropylpiperidin-3-yl methanamine: A similar compound without the trifluoromethyl group.
Propriétés
Formule moléculaire |
C10H19F3N2 |
|---|---|
Poids moléculaire |
224.27 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[(1-propan-2-ylpiperidin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)15-5-3-4-9(7-15)6-14-10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
Clé InChI |
MCNWSZVBWGZHEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCC(C1)CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
